molecular formula C5H8BrN3O B6149408 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole CAS No. 2169117-28-4

4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole

Cat. No.: B6149408
CAS No.: 2169117-28-4
M. Wt: 206
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a 2-methoxyethyl group at the 1-position of the triazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with aryl boronic acids produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-1H-1,2,3-triazole: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Bromo-1H-1,2,3-triazole: Lacks the 2-methoxyethyl group, affecting its solubility and biological activity.

    1-(2-Methoxyethyl)-4-phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a bromine atom, leading to different chemical properties.

Uniqueness

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole is unique due to the presence of both the bromine atom and the 2-methoxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

2169117-28-4

Molecular Formula

C5H8BrN3O

Molecular Weight

206

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.